molecular formula C20H23N5O3 B2912478 6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 896837-71-1

6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2912478
CAS No.: 896837-71-1
M. Wt: 381.436
InChI Key: SDVJTDKXGIFVPH-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms within their ring structure This particular compound is characterized by its unique structural features, including an ethylphenyl group, a hydroxypropyl group, and a dimethylpurinoimidazole core

Preparation Methods

The synthesis of 6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves several steps, typically starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is the condensation of 1,2-diketones with aldehydes or amines in the presence of an acid catalyst . The specific synthetic route for this compound may involve the following steps:

    Formation of the imidazole ring: This can be achieved by reacting a suitable diketone with an aldehyde or amine under acidic conditions.

    Introduction of the ethylphenyl group: This step may involve a Friedel-Crafts alkylation reaction, where an ethyl group is introduced to the phenyl ring.

    Attachment of the hydroxypropyl group: This can be done through a nucleophilic substitution reaction, where a hydroxypropyl group is introduced to the imidazole ring.

    Dimethylation of the purinoimidazole core:

Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the carbonyl group (if present) can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced to the phenyl ring.

    Methylation: The imidazole ring can undergo methylation reactions, where additional methyl groups can be introduced using methylating agents like methyl iodide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group would yield a carbonyl-containing compound, while substitution reactions on the phenyl ring would yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: Its unique structural features may make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for drug development targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds share the imidazole ring structure and may have similar chemical properties and reactivity.

    Purine derivatives: These compounds share the purine core structure and may have similar biological activities and applications.

    Substituted phenyl compounds: These compounds share the phenyl ring with various substituents and may have similar chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

6-(4-ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-4-14-6-8-15(9-7-14)25-13(2)12-24-16-17(21-19(24)25)22(3)20(28)23(18(16)27)10-5-11-26/h6-9,12,26H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVJTDKXGIFVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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